(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine
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Overview
Description
(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a 5-methylfuran-2-yl group attached to an ethylamine backbone . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine typically involves the reaction of cyclopropylmethyl bromide with 1-(5-methylfuran-2-yl)ethylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine has several scientific research applications:
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)amine: Lacks the 5-methylfuran-2-yl group, making it less complex and potentially less active in certain reactions.
(Cyclopropylmethyl)[1-(2-furyl)ethyl]amine: Similar structure but with a furan group instead of a 5-methylfuran group, which may affect its reactivity and biological activity.
Uniqueness
(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine is unique due to the presence of both the cyclopropylmethyl and 5-methylfuran-2-yl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(5-methylfuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-3-6-11(13-8)9(2)12-7-10-4-5-10/h3,6,9-10,12H,4-5,7H2,1-2H3 |
InChI Key |
BVSAWXDVIFPMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCC2CC2 |
Origin of Product |
United States |
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